molecular formula C25H28O8 B12691835 2,2',2'',2'''-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane CAS No. 52174-57-9

2,2',2'',2'''-(Methylenebis(benzene-1,3,-triylbis(oxymethylene)))tetraoxirane

Cat. No.: B12691835
CAS No.: 52174-57-9
M. Wt: 456.5 g/mol
InChI Key: IYKGZNGJPDBPGK-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane is a complex organic compound with the molecular formula C25H28O8 It is characterized by the presence of multiple oxirane (epoxide) groups attached to a benzene ring structure

Preparation Methods

The synthesis of 2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane typically involves the reaction of methylenebis(benzene-1,3-diol) with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate glycidyl ethers, which then undergo cyclization to form the tetraoxirane structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane involves the interaction of its oxirane rings with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The compound’s ability to form stable complexes with biomolecules makes it a promising candidate for various biomedical applications .

Comparison with Similar Compounds

Similar compounds to 2,2’,2’‘,2’‘’-[methylenebis[benzene-1,3,-triylbis(oxymethylene)]]tetraoxirane include:

    Bisphenol A diglycidyl ether: Commonly used in epoxy resins, it has similar epoxide groups but lacks the complex benzene ring structure.

    Epoxidized soybean oil: Used as a plasticizer and stabilizer in PVC, it contains multiple oxirane groups but is derived from natural sources.

    Triglycidyl isocyanurate: Used in powder coatings, it has a similar three-dimensional structure but different functional groups.

Properties

CAS No.

52174-57-9

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

2-[[2-[[2,6-bis(oxiran-2-ylmethoxy)phenyl]methyl]-3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C25H28O8/c1-3-22(30-12-16-8-26-16)20(23(4-1)31-13-17-9-27-17)7-21-24(32-14-18-10-28-18)5-2-6-25(21)33-15-19-11-29-19/h1-6,16-19H,7-15H2

InChI Key

IYKGZNGJPDBPGK-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)CC4=C(C=CC=C4OCC5CO5)OCC6CO6

Origin of Product

United States

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